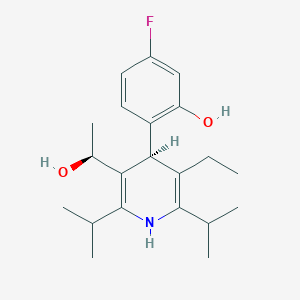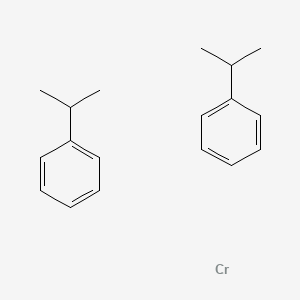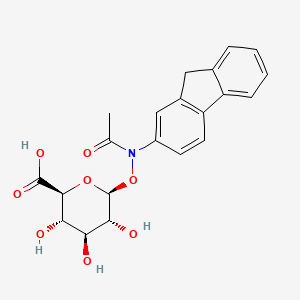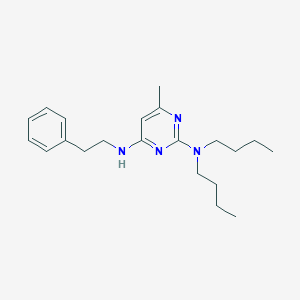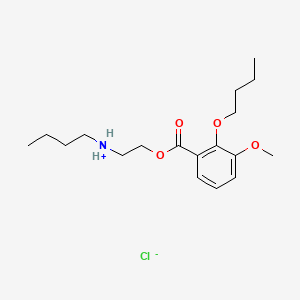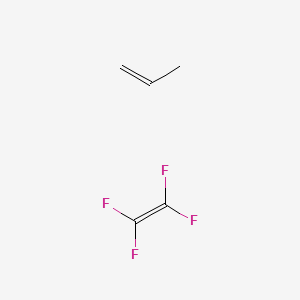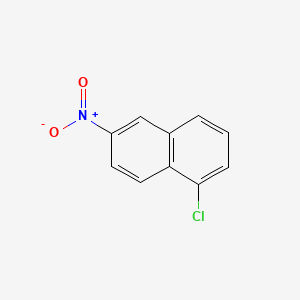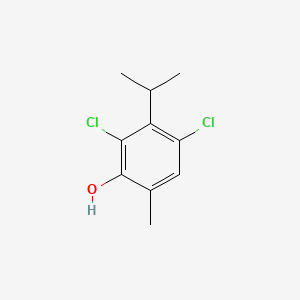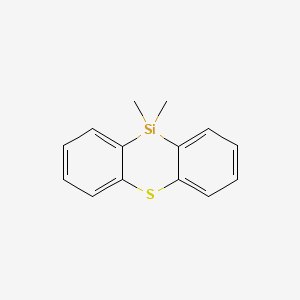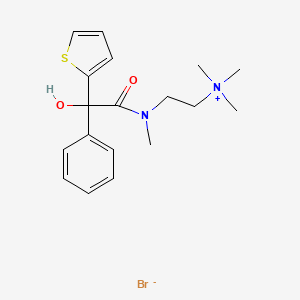
Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, an alpha-hydroxy group, and a quaternary ammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide typically involves multiple steps. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the alpha-hydroxy group: This step often involves the hydroxylation of a precursor compound using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
N-methylation:
Quaternization: The final step involves the quaternization of the amine group with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or other functional groups.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Chloride, acetate.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a reduced thiophene derivative.
Substitution: Formation of various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furanacetamido)ethyl)trimethyl-, bromide
- Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyrroleacetamido)ethyl)trimethyl-, bromide
Uniqueness
Ammonium, (2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyrrole analogs
Eigenschaften
CAS-Nummer |
26058-53-7 |
|---|---|
Molekularformel |
C18H25BrN2O2S |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C18H25N2O2S.BrH/c1-19(12-13-20(2,3)4)17(21)18(22,16-11-8-14-23-16)15-9-6-5-7-10-15;/h5-11,14,22H,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BTCFOBIAIRSFFQ-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC[N+](C)(C)C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



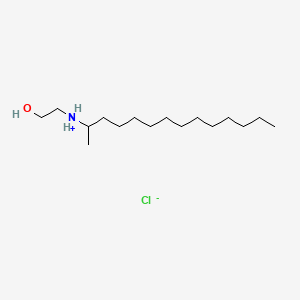
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
